3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
Overview
Description
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom and an ethyl group attached to the phenyl ring, along with a pyrrolidine ring structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor® or other fluorine sources under controlled conditions.
Attachment of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides or other ethylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-3-fluoropyrrolidine hydrochloride
- 3-(4-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
- 3-(4-Bromophenyl)-3-fluoropyrrolidine hydrochloride
Uniqueness
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of the ethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. The combination of the fluorine atom and the ethyl group enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)-3-fluoropyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12;/h3-6,14H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCIMEDJIORSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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